(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N-propan-2-ylpyrrolidine-1-carboxamide

Catalog No.
S537873
CAS No.
1783816-74-9
M.F
C23H25ClF3N5O
M. Wt
479.93
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-...

CAS Number

1783816-74-9

Product Name

(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N-propan-2-ylpyrrolidine-1-carboxamide

IUPAC Name

3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N-propan-2-ylpyrrolidine-1-carboxamide

Molecular Formula

C23H25ClF3N5O

Molecular Weight

479.93

InChI

InChI=1S/C23H25ClF3N5O/c1-13(2)28-23(33)31-8-7-16(11-31)29-22-17-9-14(24)3-5-19(17)32(12-21(26)27)20-6-4-15(25)10-18(20)30-22/h3-6,9-10,13,16,21H,7-8,11-12H2,1-2H3,(H,28,33)(H,29,30)

InChI Key

OINGHOPGNMYCAB-INIZCTEOSA-N

SMILES

CC(C)NC(=O)N1CCC(C1)N=C2C3=C(C=CC(=C3)Cl)N(C4=C(N2)C=C(C=C4)F)CC(F)F

Solubility

Soluble in DMSO

Synonyms

NVS-PAK1-1; NVSPAK11; NVS PAK1 1;

Description

The exact mass of the compound (3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N-propan-2-ylpyrrolidine-1-carboxamide is 479.17 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • This compound belongs to the class of heterocyclic compounds, containing both aromatic and non-aromatic rings with nitrogen atoms in the ring structures [].
  • The presence of the benzodiazepine moiety suggests potential central nervous system activity, as many drugs in this class act on GABA receptors in the brain [].
  • Due to the absence of specific research on this compound, its origin and significance are currently unknown.

Molecular Structure Analysis

  • The key features of the molecule include:
    • A central pyrrolidine ring, a five-membered heterocyclic ring with one nitrogen atom.
    • A benzodiazepine ring system fused to the pyrrolidine ring. This ring system is known to be present in many psychoactive drugs [].
    • A chloro (Cl), difluoroethyl (CHF2CH2), and fluoro (F) substituents on the benzodiazepine ring, which may influence its activity and properties.
    • An amide bond (C=O-NH) linking the pyrrolidine ring to a propan-2-yl group.

Chemical Reactions Analysis

  • The amide bond is likely stable under physiological conditions but could be hydrolyzed under acidic or basic conditions [].
  • The chloro and fluoro substituents might participate in substitution reactions depending on the reaction conditions.

Physical And Chemical Properties Analysis

No data is currently available on the specific physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.5

Exact Mass

479.17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Karpov AS, Amiri P, Bellamacina C, Bellance MH, Breitenstein W, Daniel D, Denay R, Fabbro D, Fernandez C, Galuba I, Guerro-Lagasse S, Gutmann S, Hinh L, Jahnke W, Klopp J, Lai A, Lindvall MK, Ma S, Mobitz H, Pecchi S, Rummel G, Shoemaker K, Trappe J, Voliva C, Cowan-Jacob SW, Marzinzik AL. Optimization of a Dibenzodiazepine Hit to a Potent and Selective Allosteric PAK1 Inhibitor. ACS medicinal chemistry letters. 2015;6:776-81.

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